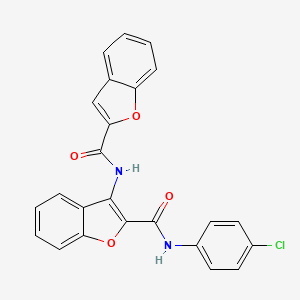
3-(benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H15ClN2O4 and its molecular weight is 430.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, with the CAS number 887896-31-3, is a complex organic compound notable for its potential biological activities. This article reviews its biological activity, including interactions with molecular targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H15ClN2O4 and a molecular weight of approximately 430.84 g/mol. Its structure features a benzofuran core linked to a carboxamide group and a chlorophenyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H15ClN2O4 |
| Molecular Weight | 430.84 g/mol |
| CAS Number | 887896-31-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key areas of investigation include:
1. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by modulating signaling pathways associated with inflammation. This could involve the inhibition of pro-inflammatory cytokines and enzymes.
2. Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies are ongoing to elucidate the specific pathways involved in its anticancer effects.
3. Antimicrobial Activity
There is emerging evidence that this compound may exhibit antimicrobial properties. Research is being conducted to determine its efficacy against various bacterial strains, which could lead to potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds within the benzofuran class, providing insights into the potential effects of this compound:
- Hypolipidemic Activity : A study on structurally similar benzofuran derivatives demonstrated significant reductions in plasma triglycerides in hyperlipidemic animal models, suggesting potential cardiovascular benefits .
- Inhibition of Enzymatic Activity : Research has highlighted the ability of benzofuran derivatives to inhibit key enzymes involved in metabolic pathways, which may be relevant for developing treatments for metabolic disorders .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity across different cell lines, emphasizing the need for further studies to establish the safety profile of this compound .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer pathways.
- Enzyme Inhibition : Inhibition of enzymes that play critical roles in cellular signaling and metabolism.
- Gene Expression Regulation : Modulating gene expression related to cell survival and proliferation.
特性
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O4/c25-15-9-11-16(12-10-15)26-24(29)22-21(17-6-2-4-8-19(17)31-22)27-23(28)20-13-14-5-1-3-7-18(14)30-20/h1-13H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGJZMZRABGEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














